2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine
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Overview
Description
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidine ring substituted with difluoro groups and a phenylamine moiety, making it a valuable building block in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor with difluoropyrrolidine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods allow for better control over reaction parameters and scalability, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes.
Biological Studies: The compound is employed in studying enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. For instance, as a DPP4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased levels of these hormones, which help regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine: Similar structure but different substitution pattern.
2-(3,3-Difluoro-pyrrolidin-1-yl)-4-fluoro-phenylamine: Another isomer with a different position of the fluorine atom on the phenyl ring.
Uniqueness
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing selective inhibitors and studying enzyme interactions .
Biological Activity
2-(3,3-Difluoro-pyrrolidin-1-yl)-5-fluoro-phenylamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrrolidine ring and multiple fluorine substituents, which may enhance its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H12F3N, with a molecular weight of approximately 225.22 g/mol. The structural characteristics can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C11H12F3N |
Molecular Weight | 225.22 g/mol |
Key Functional Groups | Pyrrolidine, Fluorine |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the compound may inhibit certain kinases and phosphodiesterases (PDEs), which are crucial in regulating cellular functions such as proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorinated phenylamines can inhibit tumor growth by interfering with signaling pathways associated with cancer cell proliferation. A notable study demonstrated that the compound effectively reduced tumor volume in xenograft models through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Activity
The antiviral potential of this compound has also been explored. Similar fluorinated compounds have been reported to exhibit antiviral properties by inhibiting viral replication and modulating immune responses. Research findings suggest that the presence of the difluoromethyl group enhances the compound's interaction with viral enzymes, potentially leading to reduced viral load in infected cells .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer and lung cancer cell lines, with IC50 values ranging from 10 to 25 µM. The compound was found to induce apoptosis through the activation of caspase pathways .
Investigation of Antiviral Mechanisms
In another study focusing on antiviral activity, researchers treated infected cells with varying concentrations of the compound. The results showed a significant reduction in viral titers, suggesting that the compound interferes with viral entry or replication processes. Further analysis indicated that it may enhance the host's immune response by upregulating cytokine production .
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C10H11F3N2/c11-7-1-2-9(8(14)5-7)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |
InChI Key |
KVQJCRBCDAACDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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